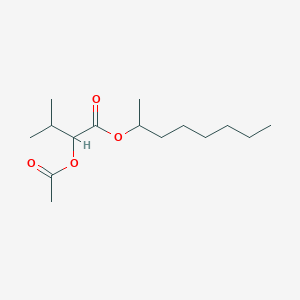
octan-2-yl 2-acetyloxy-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octan-2-yl 2-acetyloxy-3-methylbutanoate is a chemical compound classified as a fatty acid ester Esters are organic compounds derived from carboxylic acids and alcohols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octan-2-yl 2-acetyloxy-3-methylbutanoate typically involves the esterification of 2-acetyloxy-3-methylbutanoic acid with octan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the ester is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Octan-2-yl 2-acetyloxy-3-methylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-acetyloxy-3-methylbutanoic acid and octan-2-ol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohol, acid or base catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Major Products Formed
Hydrolysis: 2-acetyloxy-3-methylbutanoic acid and octan-2-ol.
Transesterification: A different ester and alcohol.
Reduction: Corresponding alcohols.
Scientific Research Applications
Octan-2-yl 2-acetyloxy-3-methylbutanoate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of octan-2-yl 2-acetyloxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the corresponding acid and alcohol, which can then participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A common ester used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Isopropyl butyrate: Used in the production of perfumes and as a solvent.
Uniqueness
Octan-2-yl 2-acetyloxy-3-methylbutanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to simpler esters like ethyl acetate and methyl butyrate provides different solubility and reactivity characteristics, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
61841-33-6 |
|---|---|
Molecular Formula |
C15H28O4 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
octan-2-yl 2-acetyloxy-3-methylbutanoate |
InChI |
InChI=1S/C15H28O4/c1-6-7-8-9-10-12(4)18-15(17)14(11(2)3)19-13(5)16/h11-12,14H,6-10H2,1-5H3 |
InChI Key |
GQUWMIYOCXQMLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)C(C(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


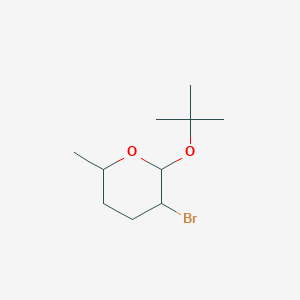
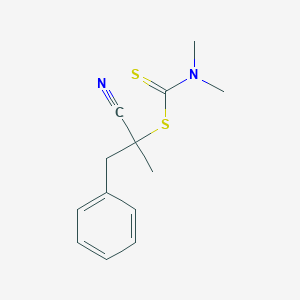
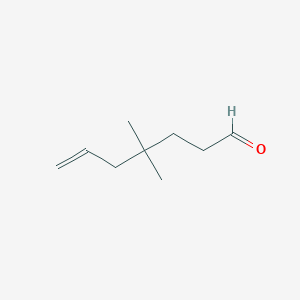
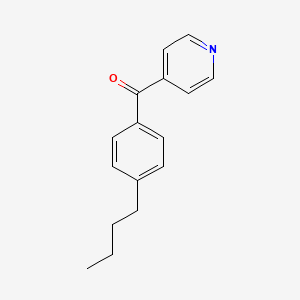

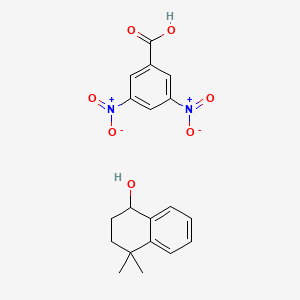
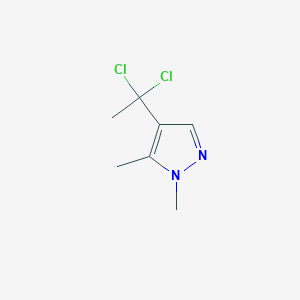

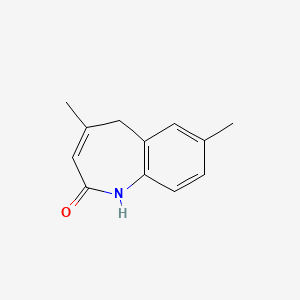
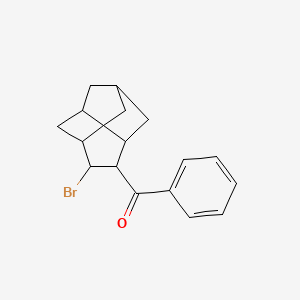
![4-Chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide](/img/structure/B14567710.png)
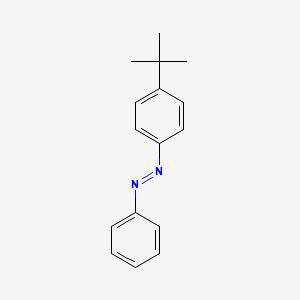
![3-(2-Butyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14567718.png)

